5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
CAS No.: 1327316-42-6
Cat. No.: VC5808104
Molecular Formula: C13H10BrN3O3S3
Molecular Weight: 432.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327316-42-6 |
|---|---|
| Molecular Formula | C13H10BrN3O3S3 |
| Molecular Weight | 432.33 |
| IUPAC Name | 5-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C13H10BrN3O3S3/c14-10-3-4-11(22-10)23(18,19)17-6-8(7-17)13-15-12(16-20-13)9-2-1-5-21-9/h1-5,8H,6-7H2 |
| Standard InChI Key | ZEFUQQLOSHVRSN-UHFFFAOYSA-N |
| SMILES | C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)C3=NC(=NO3)C4=CC=CS4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a 1,2,4-oxadiazole core substituted at positions 3 and 5. The 3-position is occupied by a thiophen-2-yl group, while the 5-position hosts a 1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl moiety. Key structural elements include:
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1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .
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Thiophene substituents: Both the 3-thiophen-2-yl and 5-bromothiophen-2-yl groups contribute π-conjugation and electron-rich characteristics, influencing reactivity and bioactivity.
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Azetidine-sulfonyl bridge: The sulfonylated azetidine at position 5 introduces steric bulk and potential sulfonamide-like pharmacological interactions.
Table 1: Molecular Properties of Structural Analogs
| Property | Target Compound (Thiophen-2-yl) | Cyclopropyl Analog | Pyrimidin-2-yl Analog |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₀BrN₅O₃S₂ | C₁₂H₁₂BrN₃O₃S₂ | C₁₃H₁₀BrN₅O₃S₂ |
| Molecular Weight (g/mol) | 428.28 | 390.27 | 428.28 |
| Key Substituents | Thiophen-2-yl | Cyclopropyl | Pyrimidin-2-yl |
| CAS Number | Not available | 1351620-50-2 | 1331269-00-1 |
Synthesis and Reaction Pathways
General Synthetic Strategies for 1,2,4-Oxadiazoles
The synthesis of 1,2,4-oxadiazoles typically involves condensation-cyclization reactions between amidoximes and carboxylic acid derivatives. For the target compound, key steps likely include:
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Formation of the oxadiazole core: Reaction of a thiophen-2-yl amidoxime with a bromothiophene-sulfonyl-azetidine carbonyl precursor under dehydrative conditions .
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Sulfonylation of azetidine: Introduction of the 5-bromothiophen-2-yl sulfonyl group to the azetidine nitrogen via sulfonylation with 5-bromothiophene-2-sulfonyl chloride.
Critical Reaction Parameters:
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Temperature: Microwave-assisted synthesis (60–120°C) improves yield and reduces reaction time .
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Catalysts: N,N'-Dicyclohexylcarbodiimide (DCC) facilitates cyclization in anhydrous solvents like dichloromethane.
Physicochemical Properties
Stability and Solubility
While experimental data for the exact compound is limited, inferences from analogs suggest:
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Thermal stability: Decomposition temperatures >200°C due to aromatic stabilization.
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Solubility: Low aqueous solubility (logP ≈ 3.5–4.2 predicted), necessitating formulation with co-solvents like DMSO for biological assays.
Spectroscopic Characterization
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¹H NMR: Expected signals include:
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δ 7.2–7.6 ppm (thiophene protons)
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δ 4.1–4.5 ppm (azetidine CH₂ groups)
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δ 2.8–3.2 ppm (azetidine CH).
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HRMS: Molecular ion peak at m/z 428.28 (C₁₃H₁₀BrN₅O₃S₂).
Antimicrobial and Anti-inflammatory Effects
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Bacterial inhibition: Oxadiazole-sulfonamide hybrids show MIC values of 2–8 μg/mL against S. aureus and E. coli .
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COX-2 inhibition: Sulfonyl groups enhance selectivity for cyclooxygenase-2 (IC₅₀ ≈ 0.8 μM) .
Structure-Activity Relationships (SAR)
Impact of Substituents
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Electron-donating groups (EDGs): Thiophen-2-yl (EDG) at position 3 enhances antiproliferative activity compared to cyclopropyl .
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Bromine at thiophene: Increases lipophilicity and membrane permeability, as seen in 5-bromo analogs.
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Azetidine sulfonamide: Improves metabolic stability by resisting cytochrome P450 oxidation.
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